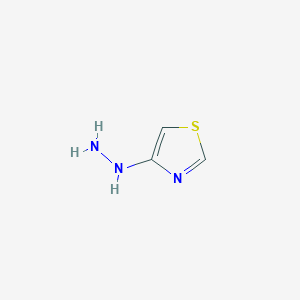
4-Hydrazineylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazineylthiazole is a heterocyclic organic compound that features a thiazole ring substituted with a hydrazine group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds. The presence of the hydrazine group in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydrazineylthiazole can be synthesized through the reaction of thiosemicarbazide with α-haloketones or α-haloesters. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions . Another method involves the cyclization of thiosemicarbazones with α-haloketones in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydrazineylthiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding thiazole derivatives.
Reduction: The hydrazine group can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Thiazole oxides and sulfoxides.
Reduction: Thiazole amines.
Substitution: Alkylated and acylated thiazole derivatives.
Aplicaciones Científicas De Investigación
4-Hydrazineylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and probes for biological studies.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Hydrazineylthiazole involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to biological targets. These interactions disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
- 2-Hydrazinylthiazole
- 4-Chlorothiazole
- Thiazole-2-carboxylic acid
Comparison: 4-Hydrazineylthiazole is unique due to the presence of the hydrazine group, which imparts higher reactivity compared to other thiazole derivatives. This makes it a versatile intermediate in organic synthesis. Its biological activity is also enhanced, making it a promising candidate for drug development .
Propiedades
Fórmula molecular |
C3H5N3S |
|---|---|
Peso molecular |
115.16 g/mol |
Nombre IUPAC |
1,3-thiazol-4-ylhydrazine |
InChI |
InChI=1S/C3H5N3S/c4-6-3-1-7-2-5-3/h1-2,6H,4H2 |
Clave InChI |
BDEAFXGJHQYRTP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CS1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


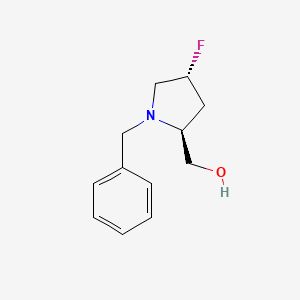



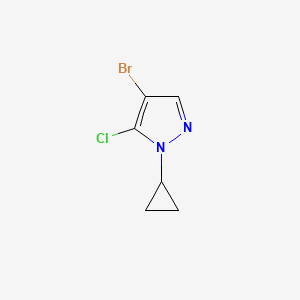
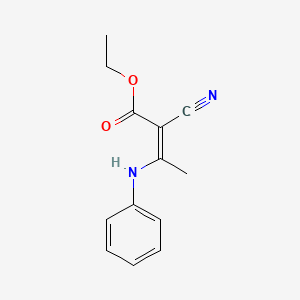

![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)

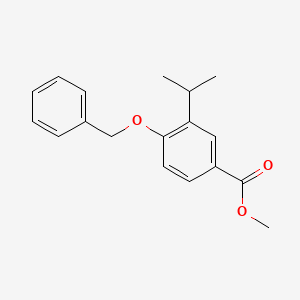
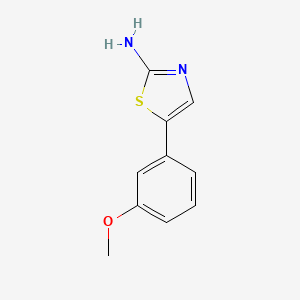
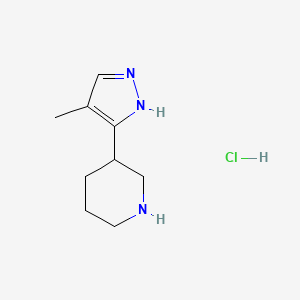
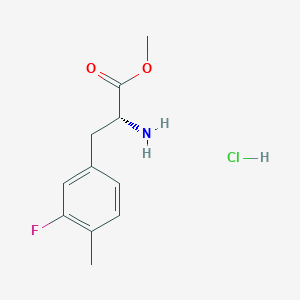
![(((3AR,5R,6S,6AR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethynyl)triethylsilane](/img/structure/B14026219.png)
